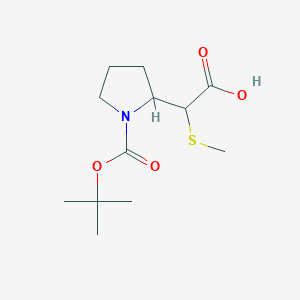

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid

Description

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylthio (-SMe) group adjacent to an acetic acid moiety at the 2-position. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing complex molecules such as kinase inhibitors or peptide mimetics . The Boc group serves to protect the pyrrolidine nitrogen during synthetic steps, while the methylthio substituent introduces unique steric and electronic properties, influencing reactivity and solubility.

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO4S |

|---|---|

Molecular Weight |

275.37 g/mol |

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2-methylsulfanylacetic acid |

InChI |

InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-7-5-6-8(13)9(18-4)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15) |

InChI Key |

PYGDVCFLHAQPLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)SC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Thiol Intermediates

Michael Addition to α,β-Unsaturated Esters

-

Alternative Route : Use methyl acrylate and thiolacetic acid under basic conditions to form the thioether, followed by hydrolysis to the carboxylic acid.

-

Challenges : Competing side reactions require careful pH control (pH 8–9).

Coupling and Functional Group Interconversion

Carbodiimide-Mediated Coupling

Hydrolysis of Nitriles

-

Step 3 : Convert a nitrile intermediate to the carboxylic acid using NaOH in methanol/water (3:1) at 100°C.

Optimization and Scalability

Catalytic Methods

Electrochemical synthesis using platinum/aluminum oxide catalysts in fixed-bed reactors enhances scalability:

Purification Techniques

-

Crystallization : Use petroleum ether/ethyl acetate mixtures to isolate the product.

-

Chromatography : Silica gel with hexane/ethyl acetate gradients (1:1 to 3:1).

Comparative Analysis of Methods

Challenges and Solutions

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium intermediate. Steric hindrance from the Boc group influences stereoselectivity in sulfoxide formation .

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield a free pyrrolidine amine.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| TFA (neat) | RT, 30 min | 2-(pyrrolidin-2-yl)-2-(methylthio)acetic acid | Quantitative deprotection |

| HCl (4M in dioxane) | 0°C → RT, 2 h | Amine hydrochloride salt | Requires neutralization |

Applications : Deprotection enables further functionalization, such as peptide coupling or alkylation.

Nucleophilic Substitution at the Carboxylic Acid

The carboxylic acid participates in esterification and amidation reactions.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ (cat.) | Reflux, 6 h | Methyl ester | 92% |

| Amidation | EDC, HOBt, NH₃ | DMF, RT, 12 h | Primary amide | 88% |

| Peptide coupling | DCC, HOSu | CH₂Cl₂, 0°C → RT, 24 h | Conjugate with glycine ethyl ester | 75% |

Key Observation : Steric bulk from the Boc group slows reaction kinetics compared to unprotected analogs .

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group under thermal or acidic conditions.

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| 150°C, 3 h | Cu(OAc)₂ | 1-(tert-Butoxycarbonyl)pyrrolidine | 68% |

| H₂SO₄ (cat.), Δ | – | Methylthio-pyrrolidine derivative | 54% |

Mechanism : Proceeds via a six-membered cyclic transition state, stabilized by the pyrrolidine ring’s conformation .

Thio-Michael Additions

The methylthio group acts as a nucleophile in conjugate additions.

| Electrophile | Base | Product | Yield |

|---|---|---|---|

| Acrylonitrile | DBU | β-Cyanoethyl thioether | 81% |

| Methyl acrylate | K₂CO₃ | β-Ketoester derivative | 73% |

Stereochemical Note : The chiral center at C2 of the pyrrolidine induces diastereoselectivity (dr 3:1) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Structural Influence : The pyrrolidine ring’s smaller size increases steric strain, accelerating oxidation but slowing esterification .

Stability Under Various Conditions

| Condition | Observation | Degradation |

|---|---|---|

| pH 2–6 (aqueous) | Stable for >48 h | <5% |

| pH >8 | Rapid Boc deprotection + sulfoxide formation | >90% in 2 h |

| UV light (254 nm) | Photodegradation of methylthio group | 40% in 24 h |

Storage Recommendations : Store at 2–8°C under inert atmosphere to prevent oxidation and hydrolysis .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 229.27 g/mol. Its structure features a pyrrolidine ring, which is key to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the compound's stability and solubility in various solvents.

Medicinal Chemistry Applications

- Antitumor Activity : Recent studies have highlighted the potential of compounds similar to 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid in exhibiting antitumor properties. For example, derivatives of thieno[3,2-b]pyridine demonstrated significant inhibition of growth in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) without affecting non-tumorigenic cells . This suggests that compounds featuring similar structural motifs may also possess anticancer activity.

- Synthesis of Bioactive Molecules : The compound can be utilized as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to new pharmacological agents. For instance, it can be transformed into other derivatives that may exhibit enhanced biological activities or reduced toxicity profiles.

- Neuroprotective Effects : Some studies have indicated that pyrrolidine-based compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This area is still under investigation, but the initial findings are promising for future drug development .

Synthetic Applications

- Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

- Formation of Peptides : The tert-butoxycarbonyl group allows for the selective protection of amines during peptide synthesis. This is crucial for constructing peptides with specific sequences and functionalities, which are important in drug design .

- Anticancer Research : In vitro studies have shown that certain derivatives related to this compound inhibit tumor cell proliferation significantly while exhibiting low toxicity towards normal cells . This highlights the potential for developing targeted cancer therapies.

- Synthetic Methodologies : Researchers have successfully employed this compound in various synthetic pathways to generate novel thiazolidinone derivatives, which were evaluated for their anticancer properties against multiple cancer cell lines . The results indicated promising anticancer activity, paving the way for further exploration.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table highlights key structural analogues and their differences:

*Estimated based on structural similarity.

Key Observations :

- Stereochemistry : Enantiomers like the (R)- and (S)-configured derivatives (e.g., ) exhibit distinct biochemical interactions, influencing their utility in asymmetric synthesis.

- Positional Isomerism : Moving the acetic acid moiety from C2 to C3 (e.g., ) alters hydrogen-bonding capacity and solubility.

Reactivity Differences :

- The methylthio group in the target compound may participate in radical reactions or oxidation to sulfoxide/sulfone derivatives, unlike non-sulfur analogues.

- Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to the fluorine atom’s electronegativity.

Biological Activity

2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-(methylthio)acetic acid, also known by its CAS number 194154-91-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 194154-91-1

- Structural Characteristics : The compound contains a pyrrolidine ring with a tert-butoxycarbonyl group and a methylthio substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess activity against various bacterial strains. The presence of the methylthio group is particularly noteworthy as sulfur-containing compounds often enhance antimicrobial efficacy.

Antioxidant Properties

Antioxidant activity is another area where this compound may show promise. Compounds that contain both carboxylic acid and thiol functionalities can scavenge free radicals effectively. Studies using DPPH radical scavenging assays suggest that related compounds demonstrate robust antioxidant capabilities, which could be extrapolated to this compound.

Case Studies

- Anticancer Activity : A study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives found that certain modifications led to enhanced cytotoxic effects against cancer cell lines such as HCT116 (human colon cancer). The mechanism involved apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of pyrrolidine-based compounds in models of neurodegeneration. The mechanism was attributed to the modulation of oxidative stress and inflammatory pathways .

The biological activity of this compound can be understood through several proposed mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : The compound may interact with various cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Data Table: Biological Activities of Related Compounds

Q & A

Q. Basic

- NMR : and NMR confirm regiochemistry (e.g., Boc group at 1-position, methylthio at 2-position) and absence of impurities .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 229.1274 for CHNOS) .

- IR spectroscopy : Peaks at ~1700 cm (Boc carbonyl) and ~2500 cm (thioether C–S) .

How does the methylthio group influence reactivity during Boc deprotection?

Advanced

The methylthio group is acid-stable but may oxidize under harsh conditions. To avoid side reactions:

- Deprotection conditions : Use mild acids (e.g., 4 M HCl in dioxane at 0°C) instead of strong protic acids like HSO .

- Inert atmosphere : Conduct reactions under N to prevent oxidation to sulfoxide/sulfone derivatives.

- Post-deproction quenching : Neutralize acidic byproducts rapidly to stabilize the thioether .

What are the stability considerations for long-term storage?

Q. Basic

- Storage : Sealed containers under dry, inert conditions (argon) at 2–8°C to prevent hydrolysis of the Boc group or oxidation of the thioether .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), bases, and transition metals (e.g., Cu, Fe) that catalyze sulfur oxidation .

How can contradictory data on reaction yields be resolved?

Advanced

Discrepancies often arise from:

- Catalyst variability : Trace metal impurities (e.g., Pd in coupling reactions) can alter yields. Use ultra-pure reagents and chelating agents .

- Moisture sensitivity : Boc groups hydrolyze in humid conditions; ensure anhydrous solvents via molecular sieves .

- Reaction monitoring : In-situ techniques (e.g., FTIR or LC-MS) to track intermediates and optimize reaction times .

What intermediates are critical in synthesizing this compound?

Basic

Key intermediates include:

- (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid : Prepared via Boc protection of pyrrolidine followed by carboxylation .

- Methylthio precursors : Thiolation reagents (e.g., methyl disulfide or methanesulfenyl chloride) for introducing –SMe .

- Weinreb amide derivatives : Enable ketone formation via Grignard additions .

What strategies improve regioselectivity for methylthio group introduction?

Q. Advanced

- Directed ortho-metalation : Use directing groups (e.g., Boc) to position the methylthio group at the 2-position via lithiation .

- Protecting group interplay : Temporarily block reactive sites (e.g., carboxylic acid as an ester) during thiolation .

- Radical-based methods : Photocatalytic thiol-ene reactions for controlled C–S bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.